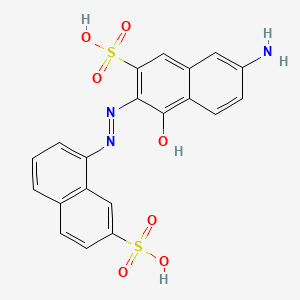![molecular formula C16H15NO3 B14444123 Methyl 2-[benzoyl(methyl)amino]benzoate CAS No. 75541-61-6](/img/structure/B14444123.png)
Methyl 2-[benzoyl(methyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[benzoyl(methyl)amino]benzoate is a chemical compound with the molecular formula C16H15NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of benzoic acid and contains both benzoyl and methylamino groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-[benzoyl(methyl)amino]benzoate can be synthesized through several methods. One common synthetic route involves the reaction between methyl benzoate and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at -117°C . Another method includes the reaction between the corresponding 2-substituted benzoic acid and thionyl chloride in methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction temperature and time, are crucial factors in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[benzoyl(methyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl or methylamino groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 2-[benzoyl(methyl)amino]benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The exact mechanism of action of Methyl 2-[benzoyl(methyl)amino]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may exhibit cholinergic properties and potentiate dopamine while partially inhibiting serotonin . These interactions can lead to various physiological effects, making it a compound of interest in pharmacological research.
Comparaison Avec Des Composés Similaires
Methyl 2-[benzoyl(methyl)amino]benzoate can be compared with other similar compounds, such as:
Methyl 2-(methylamino)benzoate: This compound has a similar structure but lacks the benzoyl group, which may result in different chemical and biological properties.
Methyl benzoate: While it shares the benzoate moiety, it does not contain the methylamino group, leading to distinct reactivity and applications.
Propriétés
Numéro CAS |
75541-61-6 |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
methyl 2-[benzoyl(methyl)amino]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-17(15(18)12-8-4-3-5-9-12)14-11-7-6-10-13(14)16(19)20-2/h3-11H,1-2H3 |
Clé InChI |
CJKVJNSAPXRDCP-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


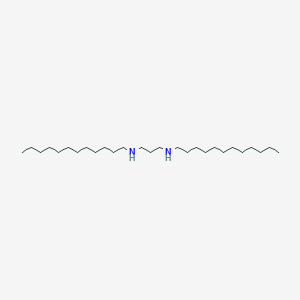
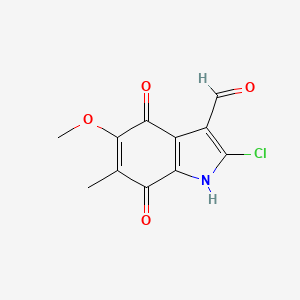
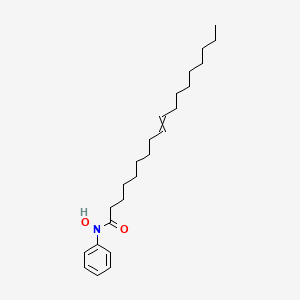
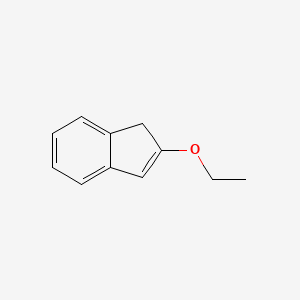

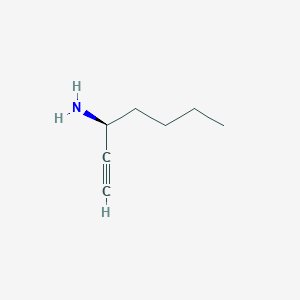

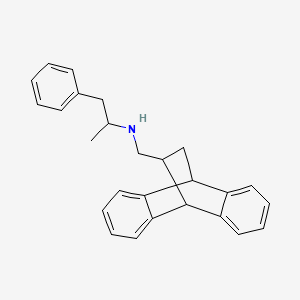
![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)




